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Compound Name: P-gp inhibitor 14

Cat. No.: B12388254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Compound 8a, a novel dibenzoazepine

derivative, and its potent inhibitory effects on P-glycoprotein (P-gp) mediated efflux. P-gp is a

critical ATP-binding cassette (ABC) transporter that contributes to multidrug resistance (MDR)

in cancer cells by actively extruding a wide range of chemotherapeutic agents.[1][2] The

development of effective P-gp inhibitors is a key strategy to overcome MDR and enhance the

efficacy of cancer therapies.[1][3]

This document summarizes the quantitative data on the efficacy of Compound 8a, details the

experimental protocols for key assays used in its evaluation, and provides visual

representations of the relevant biological pathways and experimental workflows.

Data Presentation: Efficacy of Compound 8a
Compound 8a has demonstrated significant potential in reversing P-gp-mediated drug

resistance. Its efficacy has been quantified by its ability to sensitize resistant cancer cells to

conventional chemotherapy drugs, such as doxorubicin (DOX). The key quantitative data are

summarized in the table below.
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2 2.40 0.026 93.17 81.90

Table 1: Quantitative analysis of P-gp inhibition by Compound 8a in K562/A02 cells.[1]

Mechanism of Action
Compound 8a is believed to exert its inhibitory effect by directly binding to P-gp. Molecular

docking studies have elucidated the potential binding site and key interactions.[1] It is

hypothesized that Compound 8a binds to P-gp through interactions with several amino acid

residues, including Leu 65, Thr 199, Phe 303, Tyr 310, Glu 875, Phe 983, and Met 986.[1]

These interactions are thought to include hydrogen bonds with Tyr 310, Thr 199, and Glu 875,

as well as sulfur–π interactions with Met 986.[1] This binding likely inhibits the conformational

changes necessary for ATP hydrolysis and substrate efflux, thereby restoring the intracellular

concentration of chemotherapeutic agents.
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Conclusion: Compound 8a is a
potent P-gp inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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